N~1~-1,3-benzodioxol-5-yl-N~2~-methyl-N~2~-(2-naphthylsulfonyl)glycinamide, as part of SSR240612, exerts its effects by binding to the bradykinin B1 receptor, preventing the binding of bradykinin and its metabolites. []
SSR240612, containing N~1~-1,3-benzodioxol-5-yl-N~2~-methyl-N~2~-(2-naphthylsulfonyl)glycinamide, demonstrates high potency and selectivity for the bradykinin B1 receptor over the B2 receptor. [] Studies indicate its effectiveness in inhibiting various bradykinin B1 receptor-mediated responses, including inositol monophosphate formation, contraction of isolated blood vessels, and inflammatory responses in vivo. []
SSR240612, due to its potent bradykinin B1 receptor antagonism, has been investigated for potential applications in various inflammatory and pain conditions. Preclinical studies have shown promising results in models of paw edema, ear edema, intestinal injury, thermal hyperalgesia, and neuropathic pain. []
CAS No.: 13478-45-0
CAS No.: 132843-44-8
CAS No.: 108347-97-3
CAS No.: